molecular formula C9H8N4 B13199809 6-(2-pyrazinyl)-2-Pyridinamine CAS No. 827589-29-7

6-(2-pyrazinyl)-2-Pyridinamine

Cat. No.: B13199809
CAS No.: 827589-29-7
M. Wt: 172.19 g/mol
InChI Key: VCBPGBKCVMLHHR-UHFFFAOYSA-N
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Description

6-(2-Pyrazinyl)-2-Pyridinamine is a heterocyclic compound that contains both pyrazine and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the rings contributes to the compound’s ability to interact with various biological targets, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-pyrazinyl)-2-pyridinamine typically involves the formation of the pyrazine and pyridine rings followed by their fusion. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with 2-chloropyrazine in the presence of a base can yield this compound. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Pyrazinyl)-2-Pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-(2-Pyrazinyl)-2-Pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-pyrazinyl)-2-pyridinamine involves its interaction with specific molecular targets. The nitrogen atoms in the pyrazine and pyridine rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Pyrazinyl)-2-Pyridinamine is unique due to its dual pyrazine and pyridine ring structure, which provides a versatile scaffold for drug development. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

827589-29-7

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyrazin-2-ylpyridin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-3-1-2-7(13-9)8-6-11-4-5-12-8/h1-6H,(H2,10,13)

InChI Key

VCBPGBKCVMLHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=NC=CN=C2

Origin of Product

United States

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